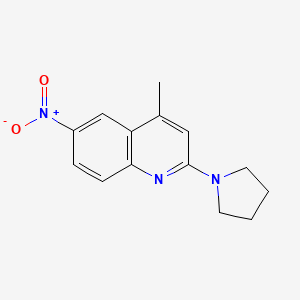

4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-nitro-2-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-10-8-14(16-6-2-3-7-16)15-13-5-4-11(17(18)19)9-12(10)13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIUVFQSFOEFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Hybridization:

A prominent and successful strategy in the design of bioactive compounds is molecular hybridization. This approach involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule with potentially enhanced affinity and efficacy, or a dual mode of action. For instance, combining the quinoline (B57606) scaffold with other heterocyclic systems like chalcones, indoles, or isatin has led to the development of potent anticancer and antibacterial agents nih.govmdpi.com. This strategy aims to exploit the synergistic effects of the combined pharmacophores to overcome challenges such as drug resistance.

Scaffold Hopping and Decoration:

The quinoline (B57606) nucleus serves as a versatile template that can be "decorated" with various functional groups at different positions to fine-tune its biological activity. The choice of substituents is critical and is often guided by the desired therapeutic target.

Modulation of Lipophilicity: The lipophilicity of a drug molecule is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of lipophilic or hydrophilic groups can be used to optimize the compound's pharmacokinetic profile. QSAR studies have often highlighted the importance of lipophilicity (expressed as cLogP) in the biological activity of quinoline derivatives neliti.com.

Stereochemical Considerations:

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This is particularly relevant when incorporating chiral centers or rigid, non-planar moieties like the pyrrolidine (B122466) ring. The different stereoisomers of a molecule can exhibit distinct biological profiles due to their differential binding to enantioselective biological targets such as enzymes and receptors nih.gov. Therefore, controlling the stereochemistry during the synthesis or separating the enantiomers of a chiral quinoline (B57606) derivative can be a crucial step in developing a more potent and selective drug.

Bioisosteric Replacement:

Bioisosteric replacement is a strategy used to replace a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For example, a carboxylic acid group, which is common in antibacterial quinolones, could be replaced with other acidic bioisosteres.

The following table summarizes the key design principles for developing bioactive quinoline (B57606) derivatives.

| Design Principle | Description |

| Molecular Hybridization | Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with potentially enhanced or dual activity. |

| Scaffold Decoration | Introducing various functional groups to the quinoline core to modulate its electronic, steric, and lipophilic properties. |

| Stereochemical Control | Considering the three-dimensional structure of the molecule, as different stereoisomers can have different biological activities. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties to improve potency or reduce toxicity. |

By applying these design principles, medicinal chemists can continue to explore the vast chemical space of quinoline derivatives to develop new therapeutic agents for a wide range of diseases.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex molecules like quinoline (B57606) derivatives. nih.gov DFT calculations are foundational for geometry optimization, electronic structure analysis, and predicting spectroscopic properties. nih.gov

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the molecule's most stable conformation. For quinoline derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G or 6-311+G**, are commonly employed to achieve an optimized structure. nih.govresearchgate.net

The analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, particular attention would be paid to the planarity of the quinoline ring system and the orientation of the pyrrolidine (B122466), methyl, and nitro substituents. The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Illustrative Data from Geometry Optimization This table is a conceptual representation of the data that would be generated from a DFT geometry optimization of the target molecule.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N(quinoline)-C(pyrrolidine) | e.g., ~1.38 Å |

| C-N (nitro group) | e.g., ~1.47 Å |

| **Bond Angles (°) ** | |

| C-N-C (within pyrrolidine) | e.g., ~109.5° |

| O-N-O (nitro group) | e.g., ~125° |

| **Dihedral Angles (°) ** |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would likely show the HOMO localized on the electron-rich pyrrolidinyl-quinoline portion, while the LUMO would be concentrated on the electron-withdrawing nitro group.

From the HOMO and LUMO energies, several chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Illustrative FMO and Chemical Descriptor Data This table is a conceptual representation of data derived from an FMO analysis.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | e.g., -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | e.g., -2.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | e.g., 3.7 eV | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | e.g., 1.85 eV | Resistance to change in electron distribution |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis is crucial for confirming the optimized geometry (a true energy minimum has no imaginary frequencies) and for assigning specific vibrational modes (stretching, bending, etc.) to the experimental spectral data. For the target molecule, theoretical calculations would help assign frequencies for key functional groups, such as the N-O stretching of the nitro group, C-H stretching of the methyl and aromatic groups, and vibrations associated with the quinoline and pyrrolidine rings.

Computational chemistry can be used to model chemical reactions, map out reaction pathways, and identify transition states. For a molecule like this compound, this could involve studying its synthesis mechanism or its potential metabolic pathways. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction kinetics, providing a deeper understanding of how the molecule is formed and how it might transform.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying reactive sites. Different colors on the MEP surface indicate varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. A positive potential (blue) might be located on the hydrogen atoms of the quinoline ring, while the nitrogen of the pyrrolidine ring would contribute to an electron-rich area.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of atomic properties and the characterization of chemical bonds. QTAIM analysis can determine bond paths, locate bond critical points (BCPs), and analyze the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify interactions as either covalent (shared-shell) or ionic/electrostatic (closed-shell).

Molecular Docking Simulations for Ligand-Target Interactions

Similarly, a thorough search of scientific databases indicates that no molecular docking simulations have been published for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.

While numerous studies have utilized molecular docking to investigate the potential biological targets of various quinoline derivatives, none have specifically reported on the interactions of this compound. nih.govtubitak.gov.trresearchgate.net Such simulations would provide valuable insights into its potential pharmacological applications by identifying its likely biological targets and elucidating the molecular basis of its activity. The lack of this data means that the potential therapeutic applications of this compound remain largely unexplored from a computational standpoint.

Exploration of Biological Activities and Molecular Mechanisms

Modulation of Cellular Pathways

Induction of Apoptosis Mechanisms

No research studies were identified that investigated the pro-apoptotic activity of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.

Impact on Mitochondrial Function

There is no available data on the effects of this compound on mitochondrial transmembrane potential or mitochondrial membrane permeabilization.

Reactive Oxygen Species (ROS) Generation

Scientific literature detailing whether this compound induces the generation of reactive oxygen species is not available.

Calcium-Dependent Cellular Responses

No studies were found that describe the role of this compound in modulating intracellular calcium levels or calcium-dependent signaling pathways.

Thiol Oxidation and Cysteine Protease Activation

Information regarding the impact of this compound on thiol oxidation or the activation of cysteine proteases could not be found in the existing scientific literature.

Enzyme Inhibition Studies

No specific data from enzyme inhibition assays involving this compound are available in the public domain.

Inhibition of DNA Gyrase

Research into the effects of this compound on DNA gyrase is a key area of investigation. The quinoline (B57606) scaffold is a well-established pharmacophore in the development of DNA gyrase inhibitors. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Studies on various 6-nitroquinolone derivatives have demonstrated their potential to inhibit the supercoiling activity of DNA gyrase. While specific inhibitory concentration (IC₅₀) values for this compound are not detailed in the available literature, the broader class of nitroquinolones has shown activity against this enzyme. The presence of the nitro group at the C-6 position and a secondary amine, such as pyrrolidine (B122466), at another position on the quinoline ring are structural features often associated with this inhibitory activity.

Inhibition of Topoisomerase

In addition to DNA gyrase, other topoisomerases, such as topoisomerase IV, are also targets for quinoline-based compounds. Topoisomerase IV is another bacterial type II topoisomerase crucial for chromosome segregation during cell division. Structurally related isothiazoloquinolones have shown inhibitory activity against both DNA gyrase and topoisomerase IV. The pyrrolidine moiety is a common substituent in compounds designed to target these enzymes. While direct studies on this compound are limited, the collective data on similar quinoline derivatives suggest that it may also possess inhibitory activity against bacterial topoisomerases.

Modulation of Tubulin Polymerization

The quinoline scaffold has also been explored for its potential to modulate tubulin polymerization, a critical process in cell division, making it a target for anticancer drug development. Certain derivatives, such as tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, which incorporate a fused pyrrolidine-like ring system, have been identified as inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Although direct experimental data for this compound is not available, the presence of both the quinoline and pyrrolidine moieties suggests a potential, yet unconfirmed, role in modulating tubulin polymerization.

DHODH Kinase Inhibition

Currently, there is no available scientific literature or research data that specifically investigates the interaction between this compound and dihydroorotate dehydrogenase (DHODH) kinase.

BCL-2 Inhibition and Related Pathways

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, making them important targets in cancer therapy. A structurally related compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), has been shown to induce mitochondrial-dependent apoptosis in leukemia cells. This process is associated with the bcl-associated death protein. While Smh-3 differs from this compound in its substituents at the 2, 4, and 6 positions, the shared 6-(pyrrolidin-1-yl)quinoline core highlights the potential for this class of compounds to engage with apoptotic pathways. However, direct evidence of BCL-2 inhibition by this compound is not documented.

Tyrosine Kinase Modulation

The quinoline core is a prevalent scaffold in the design of tyrosine kinase inhibitors. Various quinoline derivatives have been developed to target receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors, which are often dysregulated in cancer. The specific substitution pattern on the quinoline ring is crucial for determining the inhibitory activity and selectivity against different kinases. While the general class of quinolines is known for tyrosine kinase modulation, there are no specific studies available that have evaluated the effect of this compound on any tyrosine kinase.

Quorum Sensing Interference Mechanisms

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors, including virulence factor production. Interference with QS is considered a promising anti-virulence strategy. While quinolone-based molecules are known to be involved in bacterial signaling, specific research on the role of this compound as a quorum sensing inhibitor or interferer is not currently available in the scientific literature.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of quinoline derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound by identifying the key structural motifs and functional groups responsible for its biological effects. For this compound, the SAR can be systematically analyzed by considering the contributions of the quinoline core and its various substituents.

The quinoline scaffold itself is a "privileged" structure in drug discovery, known for its ability to interact with a wide range of biological targets. The specific substitution pattern on this core in this compound dictates its pharmacological profile. Key structural features influencing its activity include the presence and position of the methyl, nitro, and pyrrolidinyl groups.

Influence of Substituents on the Quinoline Core:

Position 2 (Pyrrolidin-1-yl group): The introduction of a substituent at the C2 position of the quinoline ring can greatly influence its activity. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, which can lead to enhanced binding with biological targets. The nitrogen atom in the pyrrolidine ring also imparts basicity to the molecule. Modifications to the pyrrolidine ring, such as the introduction of substituents, can alter its steric and electronic properties, thereby influencing the biological activity of the parent molecule.

Position 4 (Methyl group): A methyl group at the C4 position is a common feature in many bioactive quinoline derivatives. This small alkyl group can influence the compound's lipophilicity and steric interactions with the target protein. Quantitative Structure-Activity Relationship (QSAR) studies on other 4-methyl-quinoline derivatives have indicated that lipophilicity can play a significant role in their biological activity, such as antifungal properties neliti.com.

Position 6 (Nitro group): The nitro group at the C6 position is a strong electron-withdrawing group. The presence of such a group can significantly alter the electronic distribution within the quinoline ring system, which can be crucial for receptor binding and biological activity. Electron-withdrawing groups like the nitro group can enhance the electronic properties of the molecule, potentially leading to improved bioactivity researchgate.net. For instance, a fluorine atom, another electron-withdrawing group, at position 6 has been associated with enhanced antibacterial activity in other quinoline series slideshare.net.

Position 7: While the subject compound has a nitro group at position 6, it is noteworthy that substitutions at position 7 are also critical for the activity of many quinoline-based agents. For example, the presence of a piperazine or pyrrolidine ring at C7 is a common feature in many antibacterial quinolones slideshare.net.

The following interactive table summarizes the potential impact of modifying the substituents on the biological activity of this compound, based on established SAR principles for quinoline derivatives.

| Position | Substituent | Potential Impact on Bioactivity |

| 2 | Pyrrolidin-1-yl | The saturated heterocyclic ring provides a 3D structure that can enhance target binding. The nitrogen atom contributes to the basicity of the molecule. |

| 4 | Methyl | Can influence lipophilicity and steric interactions. Often associated with antifungal activity in related quinolines. |

| 6 | Nitro | Strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring, potentially enhancing bioactivity. |

Design Principles for Bioactive Quinoline Derivatives

The design of novel and potent bioactive quinoline derivatives is guided by several key principles derived from extensive SAR studies and an understanding of their mechanisms of action. These principles help medicinal chemists to rationally design molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Advanced Applications in Chemical Research

Development as Ligands in Coordination Chemistry

There is no available research detailing the synthesis, characterization, or application of metal complexes involving 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline as a ligand. The coordination behavior of the quinoline (B57606), nitro, and pyrrolidinyl functional groups with various metal centers has not been documented for this specific molecular framework.

Probes for Mechanistic Biological Studies

Information regarding the use of this compound as a probe for investigating biological mechanisms is not present in the surveyed scientific literature. There are no published studies on its interaction with biological targets, its potential as a fluorescent marker, or its application in elucidating biochemical pathways.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols (e.g., Friedländer, Skraup) or transition metal-catalyzed reactions. For this compound:

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions. Nitration and pyrrolidine substitution can be introduced post-cyclization .

- Transition Metal Catalysis : Palladium-mediated cross-coupling for introducing the pyrrolidin-1-yl group at position 2 .

- Key Factors :

- Temperature : Higher temperatures (120–150°C) improve cyclization but may degrade nitro groups.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nitro-group stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves nitro-substituted byproducts.

Table 1 : Synthesis Optimization Parameters

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Friedländer | 45–60 | 85–90 | H2SO4, 140°C, 8h |

| Pd-Catalyzed Coupling | 70–75 | 92–95 | Pd(OAc)2, DMF, 100°C, 12h |

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize the structure of this compound?

- Methodological Answer :

- 1H/13C NMR :

- Quinoline protons : Aromatic signals at δ 7.8–8.5 ppm (H-5, H-7, H-8).

- Pyrrolidinyl protons : Multiplet at δ 2.5–3.2 ppm (N–CH2) and δ 1.6–1.9 ppm (CH2) .

- Methyl group : Singlet at δ 2.4 ppm (C4–CH3) .

- IR : Strong absorption at 1520 cm⁻¹ (NO2 asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching) .

- Mass Spectrometry : Molecular ion peak at m/z 283 [M+H]+, with fragmentation at the nitro group (loss of NO2, m/z 237) .

Advanced Research Questions

Q. What structural features of this compound contribute to its antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Key Features :

- Nitro Group : Enhances electron-deficient character, improving DNA intercalation or microbial enzyme inhibition .

- Pyrrolidinyl Group : Increases lipophilicity, aiding membrane penetration .

- SAR Strategies :

- Nitro Position : Moving nitro to C-8 reduces activity due to steric hindrance .

- Substituent Modulation : Replacing pyrrolidine with piperidine decreases activity by 40%, suggesting optimal ring size .

Table 2 : Antimicrobial Activity of Analogues (MIC, µg/mL)

| Compound | E. coli | S. aureus |

|---|---|---|

| 4-Methyl-6-nitro-2-(pyrrolidin-1-yl) | 3.2 | 1.8 |

| 6-Nitro-2-piperidinyl derivative | 12.5 | 8.7 |

Q. What experimental approaches are used to investigate the environmental persistence and degradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Electrochemical Degradation : Bipolar electro-Fenton process generates •OH radicals and active chlorine species, achieving 75% COD reduction in 20 minutes at pH 3.0 and 30.5 mA/cm² .

- Pyrolysis Studies : Thermal decomposition at 900–1200°C produces HCN, C6H5CN, and CO2, with activation energy ~250 kJ/mol .

- Analytical Tools : GC-MS identifies intermediates (e.g., 2(1H)-quinolinone, chlorinated derivatives) .

Q. How does the introduction of electron-withdrawing groups (e.g., nitro) at specific positions on the quinoline ring affect the compound's physicochemical properties and bioactivity?

- Methodological Answer :

- Physicochemical Effects :

- LogP : Nitro at C-6 reduces logP from 2.8 (unsubstituted) to 2.1, enhancing solubility .

- pKa : Nitro lowers quinoline’s basicity (pKa ~3.5 vs. 4.9 for unsubstituted) .

- Bioactivity :

- Anticancer Potential : Nitro-group enhances topoisomerase inhibition (IC50 = 1.2 µM vs. 8.7 µM for methyl derivative) .

Q. What methodologies are recommended for evaluating the potential toxicity and carcinogenic risks associated with this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Assess mutagenicity via Salmonella strains TA98/TA100 .

- Comet Assay : Quantify DNA damage in HepG2 cells .

- In Vivo Models :

- Rodent Carcinogenicity : 24-month exposure studies (dose: 50–200 mg/kg/day) .

- Computational Tools : QSAR models predict bioaccumulation (BCF < 100 indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.